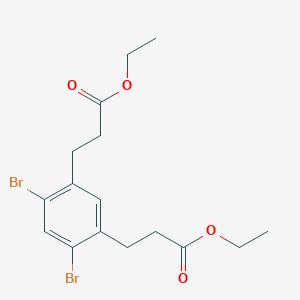
Diethyl 3,3'-(4,6-dibromo-1,3-phenylene)dipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate is an organic compound characterized by the presence of two ethyl ester groups attached to a dibromo-substituted phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate typically involves the bromination of a precursor compound, such as diethyl 3,3’-(1,3-phenylene)dipropanoate. The bromination reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride under reflux conditions .
Industrial Production Methods
While specific industrial production methods for Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated by-products to meet industrial safety and environmental standards.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ester groups can be hydrolyzed to carboxylic acids, and the phenylene ring can undergo oxidation or reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) can be used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate the hydrolysis of ester groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed for oxidizing the phenylene ring.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Hydrolysis Products: Carboxylic acids derived from the ester groups.
Oxidation Products: Various oxidized derivatives of the phenylene ring.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate involves its interaction with molecular targets through its bromine atoms and ester groups. The bromine atoms can participate in halogen bonding, while the ester groups can undergo hydrolysis to release carboxylic acids, which can further interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3,3’-(1,4-phenylene)dipropanoate: Lacks the bromine substituents, making it less reactive in halogen-specific reactions.
Diethyl 3,3’-(1,2-phenylene)dipropanoate: Similar structure but with different substitution pattern on the phenylene ring.
Uniqueness
Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate is unique due to the presence of bromine atoms at specific positions on the phenylene ring, which imparts distinct reactivity and potential for diverse applications in chemical synthesis and research.
Eigenschaften
CAS-Nummer |
89767-95-3 |
|---|---|
Molekularformel |
C16H20Br2O4 |
Molekulargewicht |
436.1 g/mol |
IUPAC-Name |
ethyl 3-[2,4-dibromo-5-(3-ethoxy-3-oxopropyl)phenyl]propanoate |
InChI |
InChI=1S/C16H20Br2O4/c1-3-21-15(19)7-5-11-9-12(14(18)10-13(11)17)6-8-16(20)22-4-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
ZERIZWWRFYYUQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC(=C(C=C1Br)Br)CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


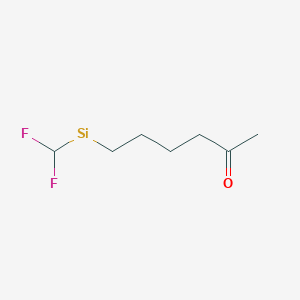


![1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol](/img/structure/B14383492.png)
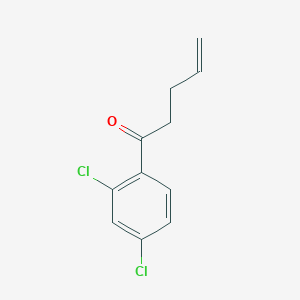
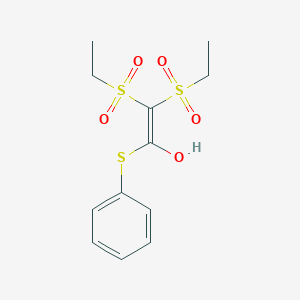

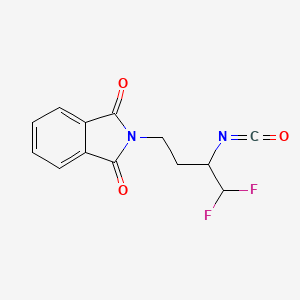
![(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14383533.png)

![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)

![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
